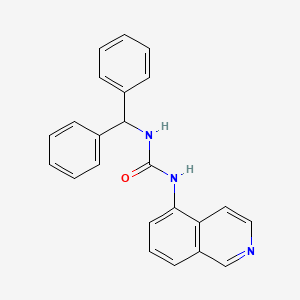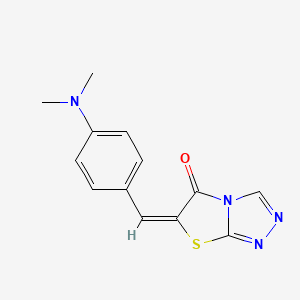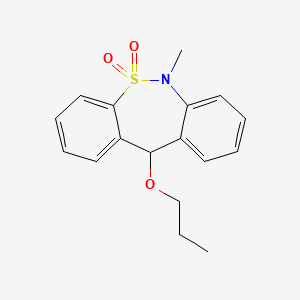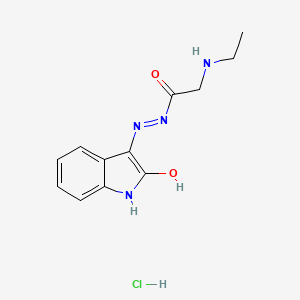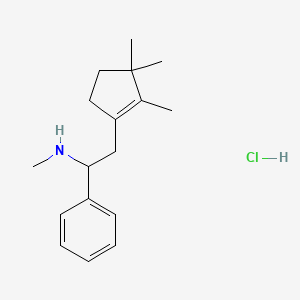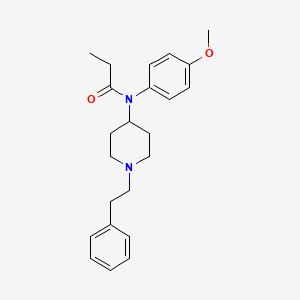
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its molecular formula C22H47N2O3.Cl and is often used in formulations requiring surface-active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride typically involves the reaction of 1-propanaminium with 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-, chloride
- Myristamidopropyl propylene glycol-dimonium chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various formulations, making it a preferred choice in many applications.
Propiedades
Número CAS |
123555-81-7 |
|---|---|
Fórmula molecular |
C22H47N2O3.Cl C22H47ClN2O3 |
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C22H46N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-22(27)23-17-15-18-24(2,3)19-21(26)20-25;/h21,25-26H,4-20H2,1-3H3;1H |
Clave InChI |
CRUZGORCWUEWHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


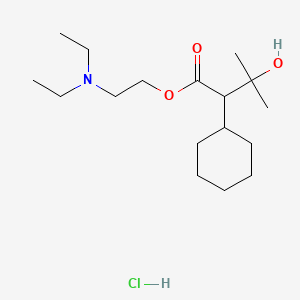

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
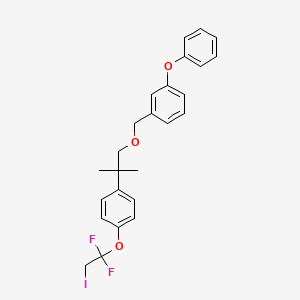
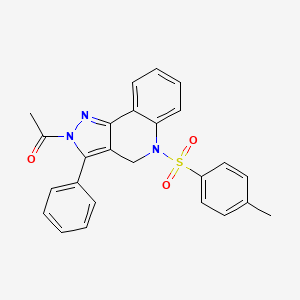
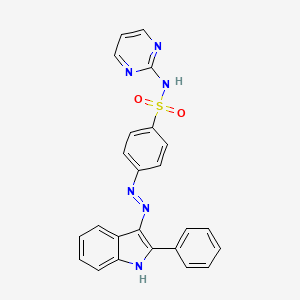
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
